

Z-Phe-Arg-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Z-Phe-Arg-PNA	
Cat. No.:	B12384320	Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and applications of **Z-Phe-Arg-pNA** (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide), a chromogenic substrate widely utilized in biochemical assays. This document is intended for researchers, scientists, and drug development professionals engaged in studies involving proteases, particularly cysteine cathepsins.

Core Chemical Properties

Z-Phe-Arg-pNA is a synthetic dipeptide derivative that serves as a substrate for a variety of proteases. Its utility in research stems from the p-nitroanilide (pNA) group, which, upon enzymatic cleavage from the peptide backbone, produces a yellow chromophore that can be quantified spectrophotometrically. This allows for the kinetic analysis of enzyme activity. The compound is most commonly available as a hydrochloride salt to improve its solubility and stability[1].

Quantitative Data Summary

The key chemical and physical properties of **Z-Phe-Arg-pNA** and its hydrochloride salt are summarized in the tables below for easy reference and comparison.



Property	Z-Phe-Arg-pNA	Z-Phe-Arg-pNA Hydrochloride	
Synonyms	Z-FR-pNA, benzyloxycarbonyl- Phe-Arg-p-nitroanilide	Z-FR-pNA HCl	
Molecular Formula	C29H33N7O6	C29H33N7O6 · HCl	
Molecular Weight	575.62 g/mol [2][3]	612.09 g/mol [1][4]	
CAS Number	117761-01-0[2][3]	59188-54-4[1][4][5]	
Appearance	White to off-white solid[2]	Lyophilized solid[5]	
Purity	≥95%	≥99% (TLC)[5]	
Solubility	Soluble in DMSO and Methanol (50 mg/ml)[5]	Soluble in DMSO and Methanol (50 mg/ml)[5]	
Storage Conditions	Store at -20°C for short-term, -80°C for long-term (up to 6 months)[2]	Store at 2-8°C[1] or -20°C for long-term storage[5].	

Biological Activity and Applications

Z-Phe-Arg-pNA is primarily recognized as a substrate for Cathepsin L[2][3]. However, it is also cleaved by other proteases, including Cathepsins B, K, and S, as well as papain and trypsin[5]. This broad reactivity makes it a useful tool for the general screening of protease activity and for studying enzyme kinetics and inhibition[1]. The enzymatic cleavage of **Z-Phe-Arg-pNA** releases p-nitroaniline (pNA), which can be monitored by measuring the absorbance at 405-410 nm[5].

Enzyme Specificity and Kinetic Parameters

While **Z-Phe-Arg-pNA** is a substrate for multiple proteases, its efficiency of cleavage varies. The kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (kcat), quantify the affinity of the enzyme for the substrate and the turnover rate, respectively. Although specific kinetic data for **Z-Phe-Arg-pNA** is not readily available in all cited literature, data for the structurally and functionally similar fluorogenic substrate Z-Phe-Arg-AMC (7-amido-4-



methylcoumarin) provides valuable insights into the interaction with key proteases like Cathepsin L.

Enzyme	Substrate	K _m (μΜ)	kcat (s ⁻¹)	kcat/K _m (M ⁻¹ s ⁻¹)	рН	Assay Condition s
Cathepsin L	Z-Phe-Arg- AMC	0.77	1.5	1.95 x 10 ⁶	5.5	20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine

Note: Data for Z-Phe-Arg-AMC is presented as a proxy for **Z-Phe-Arg-pNA** due to its structural similarity and the availability of detailed kinetic studies.

Experimental Protocols

The following sections provide detailed methodologies for the use of **Z-Phe-Arg-pNA** in enzyme activity and inhibition assays. These protocols are generalized and may require optimization for specific experimental conditions.

Materials

- **Z-Phe-Arg-pNA** (or its HCl salt)
- Protease of interest (e.g., Cathepsin L)
- Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for Cathepsin
 L)
- Inhibitor stock solution (for inhibition assays)
- Solvent for substrate and inhibitor (e.g., DMSO)
- 96-well microplate



Spectrophotometer capable of reading absorbance at 405-410 nm

General Enzyme Activity Assay Protocol

- Prepare Assay Buffer: Prepare the appropriate assay buffer for the protease being studied.
 For cysteine proteases like cathepsins, the buffer should contain a reducing agent such as
 DTT or L-cysteine to ensure the active site cysteine is in its reduced state.
- Prepare Substrate Stock Solution: Dissolve Z-Phe-Arg-pNA in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
- Prepare Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
- Assay Setup: In a 96-well plate, add the assay components in the following order:
 - Assay Buffer
 - Enzyme solution
 - Pre-incubate the enzyme in the buffer at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow for temperature equilibration and enzyme activation.
- Initiate Reaction: Add the **Z-Phe-Arg-pNA** substrate solution to each well to initiate the reaction. The final substrate concentration should ideally be at or above the K_m value for the enzyme, if known.
- Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm (or 410 nm) over time using a microplate reader.
- Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the progress curve. This velocity is proportional to the enzyme activity.

Enzyme Inhibition Assay Protocol

Follow Steps 1-3 from the General Enzyme Activity Assay Protocol.

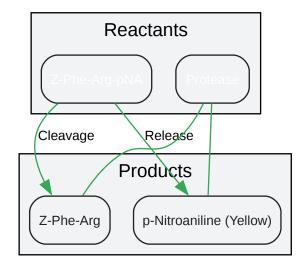


- Prepare Inhibitor Solutions: Prepare a serial dilution of the inhibitor in the assay buffer.
- Assay Setup: In a 96-well plate, add the assay components in the following order:
 - Assay Buffer
 - Inhibitor solution (at various concentrations)
 - Enzyme solution
- Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature to allow for inhibitor binding.
- Initiate Reaction: Add the Z-Phe-Arg-pNA substrate solution to each well.
- Measure Absorbance and Analyze Data: Monitor the reaction and calculate the initial velocities as described in the general assay protocol. Determine the extent of inhibition for each inhibitor concentration and calculate parameters such as the IC50 value.

Visualizations

Enzymatic Cleavage of Z-Phe-Arg-pNA

Enzymatic Cleavage of Z-Phe-Arg-pNA



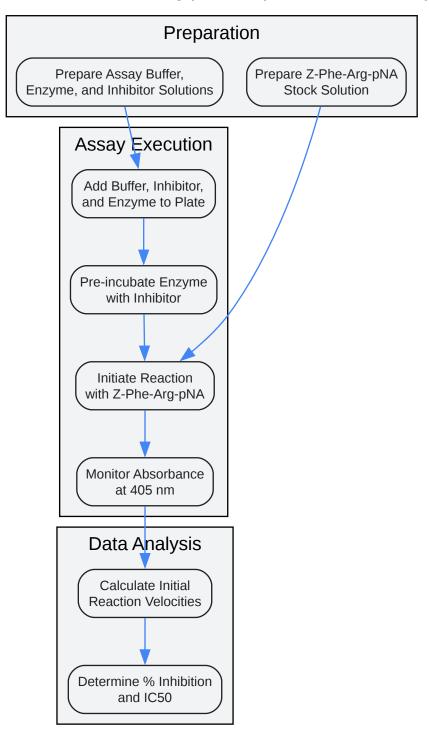
Click to download full resolution via product page



Caption: Enzymatic cleavage of **Z-Phe-Arg-pNA** by a protease.

Experimental Workflow for Enzyme Inhibition Assay

Workflow for Z-Phe-Arg-pNA Enzyme Inhibition Assay



Click to download full resolution via product page



Caption: A typical workflow for an enzyme inhibition assay using **Z-Phe-Arg-pNA**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A selective colorimetric assay for cathepsin L using Z-Phe-Arg-4-methoxy-beta-naphthylamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 1168921 Inhibition of human cathepsin B using Z-Arg-Arg-pNA chromogenic substrate fluorogenic substrate incubated for 30 mins PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Z-Phe-Arg-pNA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384320#z-phe-arg-pna-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com